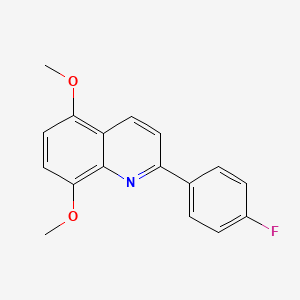

2-(4-Fluorophenyl)-5,8-dimethoxyquinoline

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-5,8-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c1-20-15-9-10-16(21-2)17-13(15)7-8-14(19-17)11-3-5-12(18)6-4-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJXJHARYIIOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5,8-dimethoxyquinoline typically involves the condensation of 4-fluoroaniline with 2,5-dimethoxybenzaldehyde, followed by cyclization. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or a Lewis acid like aluminum chloride. The reaction conditions often include heating the mixture to a temperature range of 150-200°C to facilitate the cyclization process.

Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-5,8-dimethoxyquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can be performed using reagents like nitric acid and halogens, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Nitroquinoline and halogenated quinoline derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-5,8-dimethoxyquinoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.

Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5,8-dimethoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of fluorine and methoxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

- Positional Influence: Alkoxy or amino groups at the 4-position of quinoline (e.g., in ) often reduce antimalarial activity compared to 2-position substituents. For example, 4-amino derivatives of 5,8-dimethoxyquinoline were inactive against Plasmodium vinckei, while 2-alkoxy analogs retained potency .

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) at 5,8-positions enhance stability, whereas nitro groups (electron-withdrawing) at position 2 (as in ) may reduce reactivity or bioavailability.

- Fluorophenyl vs. Chlorophenyl/Methoxyphenyl : The 4-fluorophenyl group in the target compound offers a balance of moderate electronegativity and lipophilicity compared to bulkier chlorophenyl or polar methoxyphenyl groups .

Physicochemical Properties

- Solubility: Methoxy groups improve water solubility compared to halogenated analogs (e.g., 5,8-difluoroquinoline in ), which are more lipophilic .

Biological Activity

2-(4-Fluorophenyl)-5,8-dimethoxyquinoline is a compound belonging to the quinoline family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FNO2, with a molecular weight of approximately 299.3 g/mol. The presence of the fluorophenyl group at the 2-position and methoxy groups at the 5 and 8 positions of the quinoline ring enhances its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H16FNO2 |

| Molecular Weight | 299.3 g/mol |

| Functional Groups | Fluorophenyl, Methoxy |

The biological activity of this compound is primarily attributed to its ability to modulate protein kinase activity. This modulation can influence various cellular processes such as:

- Cell Proliferation : By inhibiting specific kinases involved in cell growth.

- Apoptosis : Inducing programmed cell death through activation of caspases.

- Antibacterial Activity : Exhibiting effectiveness against multidrug-resistant bacterial strains.

Anticancer Activity

Research indicates that this compound has significant potential in cancer therapy. It has been shown to inhibit specific kinases associated with tumor growth and progression.

Case Study: In Vitro Analysis

In a study assessing the anticancer properties of quinoline derivatives, this compound demonstrated notable cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.31 | Induction of apoptosis |

| A549 | 0.30 | Cell cycle arrest (G2/M phase) |

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against Gram-positive bacteria, including Clostridium difficile.

In Vivo Studies

In vivo experiments demonstrated that administration of this compound resulted in significant reductions in bacterial load and improved survival rates in infected animal models.

- Survival Rate Improvement : Mice treated with the compound showed a 20% increase in survival compared to controls.

- Reduction in Diarrhea Symptoms : A marked decrease in diarrhea was observed post-treatment.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(4-Fluorophenyl)-5,8-dimethoxyquinoline, and how are reaction conditions optimized?

- Answer : The Skraup reaction is a key method for synthesizing quinoline derivatives, including this compound. Starting materials like nitroaniline derivatives (e.g., 2-nitro-4-methoxyaniline) and fluorophenyl-containing aldehydes or ketones are condensed under acidic conditions. Reaction optimization involves controlling temperature (reflux in dioxane or ethanol), stoichiometry of reagents (e.g., acrolein for cyclization), and catalyst selection (e.g., PdCl₂(PPh₃)₂ for cross-coupling steps). By-products such as regioisomers can be minimized via solvent choice (e.g., ethanol for recrystallization) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substitution patterns on the quinoline core and fluorophenyl group. Infrared (IR) spectroscopy identifies functional groups (e.g., methoxy C-O stretches at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as in related fluorophenyl-quinoline analogs) provides absolute stereochemical confirmation .

Q. How do researchers ensure purity and stability during synthesis?

- Answer : Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol or diethyl ether). Stability is assessed via accelerated degradation studies under varying pH, temperature, and light exposure. Analytical HPLC with UV detection monitors degradation products .

Advanced Research Questions

Q. How can QSAR models and molecular docking guide the design of derivatives with enhanced anti-cancer activity?

- Answer : Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical descriptors (e.g., logP, polar surface area) linked to bioactivity. For example, derivatives with electron-withdrawing groups on the fluorophenyl moiety show higher binding affinity to Polo-like kinase 1 (Plk1). Molecular docking (using AutoDock Vina) evaluates ligand-receptor interactions, with binding energies < -8 kcal/mol indicating strong inhibition. Substituent modifications (e.g., morpholine or piperazine rings) improve pharmacokinetic profiles by adhering to Lipinski’s Rule of Five .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Answer : Discrepancies arise from oversimplified docking models (e.g., static receptor vs. dynamic conformations). Validation includes:

- Free-energy perturbation (FEP) simulations to assess binding energy accuracy.

- Dose-response assays (e.g., IC₅₀ measurements on MCF-7 cells) to confirm computational IC₅₀ predictions.

- Proteolysis-targeting chimera (PROTAC) studies to evaluate target engagement in vivo .

Q. How do substituent modifications on the quinoline core influence pharmacokinetics?

- Answer : Methoxy groups at C5/C8 enhance solubility but reduce metabolic stability (CYP3A4-mediated demethylation). Fluorine at the para position improves membrane permeability (logP ~2.5) and bioavailability. Piperazine derivatives (e.g., compound 10b) increase water solubility via protonation at physiological pH, while bulky substituents (e.g., morpholine) reduce CNS penetration due to increased polar surface area (>90 Ų) .

Q. What are the challenges in achieving regioselectivity during fluorophenyl substitution?

- Answer : Competitive C-2 vs. C-4 substitution on the quinoline core occurs due to electron density variations. Regioselectivity is controlled via:

- Directed ortho-metalation using directing groups (e.g., methoxy).

- Microwave-assisted synthesis to favor kinetic products.

- Pd-catalyzed cross-coupling (Suzuki-Miyaura) with fluorophenyl boronic acids, where ligand choice (e.g., PCy₃) dictates coupling site .

Methodological Tables

| Parameter | QSAR Model 1 | Skraup Reaction |

|---|---|---|

| R² (Goodness-of-fit) | 0.92 | N/A |

| Optimal Temperature | N/A | 120°C (reflux) |

| Key Descriptors | logP, PSA | Reaction time (6–8 h) |

| Bioactivity Threshold (IC₅₀) | <10 μM | N/A |

| Derivative | Binding Affinity (kcal/mol) | Solubility (mg/mL) |

|---|---|---|

| Ligand 24 (morpholine) | -9.2 | 0.45 |

| Ligand 27 (piperazine) | -8.7 | 1.12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.